molecular formula C19H20FNO5S B7017033 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine

Cat. No.: B7017033
M. Wt: 393.4 g/mol
InChI Key: MRYBJRQQJBKBCW-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine is a complex organic compound that features a morpholine ring substituted with a fluorophenyl group and a benzodioxepinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a catechol derivative and an appropriate dihalide under basic conditions.

    Sulfonylation: The benzodioxepin ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base like pyridine or triethylamine.

    Morpholine Derivative Formation: The morpholine ring is synthesized separately, often starting from diethanolamine and a suitable halogenated aromatic compound.

    Coupling Reaction: Finally, the morpholine derivative is coupled with the sulfonylated benzodioxepin intermediate under conditions that facilitate nucleophilic substitution, such as using a polar aprotic solvent like dimethylformamide (DMF) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group or the aromatic rings, leading to various reduced forms of the compound.

    Substitution: The aromatic rings, especially the fluorophenyl group, can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced aromatic rings or desulfonylated products.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of the morpholine ring which is a common pharmacophore in medicinal chemistry.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways in diseases such as cancer or neurological disorders. The fluorophenyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzodioxepin and morpholine moieties.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the morpholine ring can engage in various non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-phenylmorpholine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(4-fluorophenyl)morpholine: The fluorine atom is in a different position, potentially altering its interaction with biological targets.

Uniqueness

The presence of the fluorophenyl group in 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine can significantly influence its pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a unique candidate for further research and development in various scientific fields.

Properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(3-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5S/c20-15-4-1-3-14(11-15)17-13-24-10-7-21(17)27(22,23)16-5-6-18-19(12-16)26-9-2-8-25-18/h1,3-6,11-12,17H,2,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYBJRQQJBKBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3C4=CC(=CC=C4)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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